2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane
Overview
Description
While the provided papers do not directly discuss 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane, they offer insights into related fluorinated compounds that can help infer some aspects of its chemistry. Fluorinated compounds are known for their unique properties, such as high thermal stability and chemical inertness, which make them valuable in various applications, including as solvents and in pharmaceuticals.
Synthesis Analysis
The synthesis of fluorinated compounds often involves halogen exchange reactions, fluorination of other organic compounds, and sometimes complex multi-step processes. For example, the synthesis of 1,1,2,2,3,3,4-heptafluorocyclopentane, a green solvent, is achieved through liquid-phase fluorination reactions and vapor-phase hydrogenation, indicating the potential complexity in synthesizing fluorinated butanes as well .
Molecular Structure Analysis
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for analyzing the molecular structure of fluorinated compounds. The study of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane using 19F, 13C, and 1H NMR spectroscopy provides detailed information on chemical shifts and coupling constants, which are essential for understanding the molecular structure of related compounds like 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane .
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including nucleophilic substitutions and conjugate additions. For instance, the nucleophilic reactions of 3-chloro-2-fluorobut-2-en-4-olide demonstrate the reactivity of such compounds with both hard and soft nucleophiles, which could be relevant when considering the reactivity of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can significantly alter the compound's polarity, boiling point, and chemical reactivity. The competitive formation of spiro and ansa derivatives in the reactions of tetrafluorobutane-1,4-diol with hexachlorocyclotriphosphazene suggests that the introduction of fluorine atoms can lead to a variety of products with different properties . This information can be extrapolated to predict the properties of 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane, which would likely exhibit unique physical and chemical characteristics due to its fluorine content.
Scientific Research Applications
Photochemical Reactions
- The photochemically initiated reaction of certain halogenalkanes with chlorotrifluoroethylene produces 1,4-dibromo-2,3-dichlorohexafluorobutane and 1,6-dibromo-2,3,5-trichlorononafluorohexane. This process also yields perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene (Dědek & Chvátal, 1986).
Vaporization and Cohesive Energies
- Molar enthalpies of vaporization and cohesive energies for various halogenalkanes, including 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane, have been measured, providing insights into their thermodynamic properties (Svoboda, Kubeš, & Basařová, 1992).
Synthesis of Organofluorine Compounds
- Heptafluorobut-2-ene reactions with various nucleophiles can lead to products similar to those from hexafluorobut-2-yne. This includes the formation of 1,1,1,4,4,4-hexafluorobutan-2-one (Chambers & Roche, 1996).
Synthesis from Succinonitrile
- Bromine trifluoride reacts with succinonitrile to form 1,1,1,4,4,4-hexafluorobutane as the major product, demonstrating a method for direct conversion of nitriles to trifluoromethyl moieties (Baker, Ruzicka, & Tinker, 1999).
NMR Spectroscopy Analysis
- Nuclear magnetic resonance investigations of related compounds have provided detailed insights into their chemical shifts and coupling constants, important for understanding their molecular structures (Hinton & Jaques, 1975).
Surface Reactions on Gallium Arsenide
- Studies on the reactions of certain halogenated ethanes on gallium arsenide surfaces have provided evidence for the formation of higher fluorinated alkenes and alkanes, contributing to semiconductor research (Singh, Kemp, Paris, & Balan, 2004).
Safety And Hazards
properties
IUPAC Name |
2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F6/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNMSWBRUAIIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)Cl)(C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378848 | |
Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |
CAS RN |
384-54-3 | |
Record name | 2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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